molecular formula C12H15ClN2S B12742234 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione CAS No. 258850-01-0

7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione

Cat. No.: B12742234
CAS No.: 258850-01-0
M. Wt: 254.78 g/mol
InChI Key: DBERKLIXSOACGG-UHFFFAOYSA-N
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Description

7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of a chlorine atom at the 7th position, an isopropyl group at the 3rd position, and a thione group at the 2nd position of the benzodiazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. Continuous flow synthesis allows for better control over reaction conditions and can be easily scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Azides, nitriles, amines.

Mechanism of Action

The mechanism of action of 7-Chloro-3-isopropyl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .

Properties

CAS No.

258850-01-0

Molecular Formula

C12H15ClN2S

Molecular Weight

254.78 g/mol

IUPAC Name

7-chloro-3-propan-2-yl-1,3,4,5-tetrahydro-1,4-benzodiazepine-2-thione

InChI

InChI=1S/C12H15ClN2S/c1-7(2)11-12(16)15-10-4-3-9(13)5-8(10)6-14-11/h3-5,7,11,14H,6H2,1-2H3,(H,15,16)

InChI Key

DBERKLIXSOACGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=S)NC2=C(CN1)C=C(C=C2)Cl

Origin of Product

United States

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